molecular formula C15H14OS B14632489 S-benzyl 2-phenylethanethioate CAS No. 54829-40-2

S-benzyl 2-phenylethanethioate

Cat. No.: B14632489
CAS No.: 54829-40-2
M. Wt: 242.3 g/mol
InChI Key: NHPLJQXIHLBSDW-UHFFFAOYSA-N
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Description

S-Benzyl 2-phenylethanethioate is a thioester compound characterized by a benzylthio group (-S-CH₂C₆H₅) linked to a 2-phenylethanoyl moiety. Thioesters, in general, are sulfur analogs of esters, where the oxygen atom in the ester functional group is replaced by sulfur. This substitution significantly alters the compound’s physicochemical and reactivity profiles. Thioesters are widely used in organic synthesis, pharmaceuticals, and materials science due to their enhanced nucleophilic acyl substitution reactivity compared to esters .

Properties

CAS No.

54829-40-2

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

S-benzyl 2-phenylethanethioate

InChI

InChI=1S/C15H14OS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

NHPLJQXIHLBSDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-phenylethanethioate typically involves the reaction of a carboxylic acid with a thiol in the presence of a coupling reagent. One efficient method employs 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. This reaction is carried out at room temperature, providing a convenient and mild condition for the formation of thiol esters .

Industrial Production Methods: In industrial settings, the production of thiol esters like this compound often involves the use of carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the coupling of carboxylic acids with thiols, yielding the desired thiol ester in good yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

S-Benzyl 2-phenylethanethioate undergoes nucleophilic substitution reactions to form alkyl vinyl sulfides. The reaction involves three steps:

  • Thiolate anion generation via base-mediated deprotonation of the α-hydrogen.

  • Fragmentation or hydrolysis of the S-alkylthioacetate.

  • Vinylation with electrophilic substrates like (E)-β-bromostyrene (2a).

Key Findings:

  • Solvent and base screening (Table 1) revealed that DMSO and KOtBu provided optimal yields (82%) for synthesizing benzyl (E)-styryl sulfide (5a) .

  • Primary alkyl bromides (e.g., benzyl, n-butyl) exhibited higher reactivity compared to hindered secondary/tertiary analogs (Table 4) .

Table 1: Solvent Screening for Alkyl Vinyl Sulfide Synthesis

SolventYield (%)
DMSO82
DMF63
Acetonitrile68

Table 4: Reactivity of Alkyl Bromides

Alkyl BromideYield (%)
Benzyl bromide82
n-Butyl bromide78
Cyclopentyl bromide45
tert-Butyl chloride0

Aldol Condensation

This compound participates in direct aldol reactions with aldehydes under Lewis acid catalysis (e.g., SiCl₄) .

Reaction Details:

  • Catalyst : (S)-TetraMe-BITIOPO (2) yielded β-hydroxy thioesters with moderate enantioselectivity (59–74% ee) .

  • Substrate Scope : Electron-rich aldehydes (e.g., benzaldehyde) showed higher yields (70–85%) compared to electron-poor analogs (40–50%) .

Notable Example :

  • Reaction with benzaldehyde gave β-hydroxy thioester 8a (70% yield, 66:34 syn/anti ratio, 27% ee) .

Hydrolysis and Elimination

The compound undergoes base-mediated hydrolysis or elimination under specific conditions:

Hydrolysis:

  • In acidic/basic aqueous media, this compound hydrolyzes to 2-phenylethanoic acid and benzyl mercaptan.

Elimination:

  • Treatment with strong bases (e.g., KOtBu) induces α-alkylation or ketene elimination, forming benzyl methyl sulfide or styryl sulfides .

Oxidation Reactions

This compound is sensitive to oxidation, converting to sulfoxides or sulfones under oxidative conditions (e.g., mCPBA).

Mechanistic Insights

  • Thiolate Formation : Deprotonation at the α-carbon generates a resonance-stabilized thiolate anion (4), which acts as a nucleophile .

  • Vinylation Pathway : The reaction with (E)-β-bromostyrene proceeds via a concerted vinylic nucleophilic substitution mechanism, retaining stereochemistry .

  • Aldol Mechanism : A chiral phosphine oxide catalyst facilitates enolate formation, enabling stereoselective addition to aldehydes .

Mechanism of Action

The mechanism of action of S-benzyl 2-phenylethanethioate involves its reactivity towards nucleophiles due to the presence of the thiol ester functional group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily dictated by the electrophilic nature of the thiol ester group.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Thioesters
  • Thioesters like this are often intermediates in the synthesis of pharmaceuticals or agrochemicals .
  • S-(5-{3-[(4-Methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-Phenylethanethioate (CAS 685106-58-5) :
    A structurally complex thioester featuring a triazole ring and a 4-methylbenzyloxy-substituted thienyl group. This compound highlights how heterocyclic modifications can enhance biological activity or alter solubility compared to simpler thioesters like S-benzyl 2-phenylethanethioate .

Benzoate Esters
  • Phenyl Benzoate (CAS 93-99-2) :
    A classic ester with a phenyl group attached to a benzoate moiety. Unlike thioesters, esters like phenyl benzoate exhibit lower reactivity in acyl transfer reactions due to the stronger C-O bond. They are commonly used as plasticizers or fragrance components .

  • Methyl Benzoate (CAS 93-58-3) :
    A simpler aliphatic ester with a methyl group. Its lower molecular weight compared to this compound results in higher volatility and lower boiling points, making it suitable for applications in flavorings and solvents .

Physicochemical Properties

Compound CAS # Functional Group Key Properties (Inferred)
This compound Not listed Thioester Higher lipophilicity, moderate stability, enhanced nucleophilic reactivity
S-Phenyl 2-phenylethanethioate Not listed Thioester Lower steric bulk, faster reaction kinetics in acylations
Phenyl Benzoate 93-99-2 Ester Higher thermal stability, lower solubility in polar solvents
Methyl Benzoate 93-58-3 Ester High volatility, BP ~199°C, used as solvent
685106-58-5 (Complex thioester) 685106-58-5 Thioester Enhanced bioactivity due to triazole/thienyl groups

Stability and Degradation

Thioesters are prone to hydrolysis under acidic or basic conditions, though slower than esters due to sulfur’s weaker electronegativity. This compound’s benzyl group may confer additional steric protection, enhancing stability compared to S-phenyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for S-benzyl 2-phenylethanethioate?

  • Synthesis : The compound can be synthesized via thioesterification reactions, such as coupling 2-phenylethanethiol with benzyl chloroacetate under basic conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the thioester linkage and benzyl group presence. High-resolution mass spectrometry (HRMS) should validate molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, with ≥95% purity recommended for experimental reproducibility .

Q. How can researchers distinguish this compound from structural analogs or isomers?

  • Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns unique to the thioester group. For positional isomers, compare ¹³C NMR chemical shifts of the carbonyl carbon (thioester C=O at ~195–205 ppm) versus ester analogs (~165–175 ppm). Infrared spectroscopy (IR) can further confirm the absence of ester C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. What role does this compound play in native chemical ligation (NCL) and desulfurization workflows?

  • In NCL, the compound acts as a thioester donor for peptide bond formation. For example, it facilitates ligation of cysteine-containing peptides, followed by desulfurization (e.g., radical-based methods) to convert cysteine to alanine, enabling native protein synthesis. Critical parameters include optimizing pH (6.5–7.5) and using tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent .

Q. How should researchers address contradictory data in experimental outcomes involving this compound?

  • Systematic validation : Replicate experiments under identical conditions (solvent, temperature, reagent ratios). Cross-validate results using orthogonal techniques (e.g., comparing NMR data with X-ray crystallography for structural confirmation).
  • Controlled variables : Test hypotheses by isolating variables (e.g., oxygen sensitivity of thioesters) and using inert atmospheres (argon/glovebox) to rule out oxidation artifacts .

Q. What strategies ensure robust literature reviews for studying this compound?

  • Prioritize peer-reviewed journals (e.g., The Journal of Biological Chemistry) and databases like SciFinder for structure-activity relationships. Use Web of Science to track citation networks and identify foundational studies. Avoid non-peer-reviewed sources (e.g., commercial websites) to maintain scientific rigor .

Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

  • Conduct accelerated stability studies:

  • Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers (pH 2–12) to identify susceptibility to esterase-like cleavage.
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and analyze photodegradation products via LC-MS .

Q. How can researchers optimize the compound’s use in multi-step synthetic pathways?

  • Protection-deprotection strategies : Use the benzyl group as a temporary protecting group for thiols. Cleavage can be achieved via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA).
  • Compatibility screening : Pre-test compatibility with other functional groups (e.g., amines, alcohols) to avoid cross-reactivity. Use kinetic studies (e.g., reaction calorimetry) to identify optimal reaction sequences .

Methodological Standards

Q. What are the best practices for reporting experimental data involving this compound?

  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Include full synthetic procedures, characterization data (NMR shifts, HRMS m/z), and purity metrics. For novel derivatives, provide elemental analysis.
  • Supporting information : Deposit raw spectral data (e.g., NMR FID files) in repositories like Zenodo for transparency. Use SI to detail minor byproducts (<5%) and optimization trials .

Q. How should researchers validate the compound’s role in enzyme inhibition or protein interaction studies?

  • Biochemical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots) with controls (e.g., substrate-only, inhibitor-only).
  • Negative controls : Include thioester analogs (e.g., S-methyl derivatives) to confirm specificity of interactions .

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